molecular formula C6H8O B086476 2-Penten-4-YN-1-OL, 3-methyl- CAS No. 105-29-3

2-Penten-4-YN-1-OL, 3-methyl-

Cat. No. B086476
CAS RN: 105-29-3
M. Wt: 96.13 g/mol
InChI Key: ZSJHASYJQIRSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Penten-4-YN-1-OL, 3-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Scientific Research Applications

2-Penten-4-YN-1-OL, 3-methyl- has been studied for its potential applications in a variety of scientific research fields, including neuroprotection, cancer therapy, and drug discovery. It has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, and has also shown promise as a potential anticancer agent. Additionally, it has been investigated as a lead compound for the development of new drugs for a variety of conditions.

Mechanism Of Action

The mechanism of action of 2-Penten-4-YN-1-OL, 3-methyl- is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. It has also been found to have anti-inflammatory effects and to inhibit the growth of cancer cells through multiple mechanisms.

Biochemical And Physiological Effects

2-Penten-4-YN-1-OL, 3-methyl- has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative damage. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which can contribute to chronic inflammation. Additionally, it has been shown to have antiproliferative and pro-apoptotic effects on cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Penten-4-YN-1-OL, 3-methyl- in lab experiments is its wide range of potential applications. It has been investigated for its potential use in neuroprotection, cancer therapy, and drug discovery, among other fields. Additionally, it has been found to have relatively low toxicity in animal models, which makes it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research on 2-Penten-4-YN-1-OL, 3-methyl-. One area of focus could be further investigation of its mechanism of action, which could lead to the development of more targeted therapies for conditions such as neurodegenerative diseases and cancer. Additionally, more research could be done to optimize the synthesis method for this compound, which could improve its yield and make it more accessible for use in lab experiments. Finally, more studies could be done to investigate the potential side effects of this compound, which could inform its potential use in human therapies.

Synthesis Methods

2-Penten-4-YN-1-OL, 3-methyl- can be synthesized through a variety of methods, including the reaction of 3-methyl-2-buten-1-ol with propargyl bromide in the presence of a base, or the reaction of acetylene with 3-methyl-2-buten-1-ol in the presence of a palladium catalyst. The yield of the synthesis can be improved by optimizing reaction conditions such as temperature, pressure, and solvent.

properties

IUPAC Name

3-methylpent-2-en-4-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJHASYJQIRSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059315
Record name 2-Penten-4-yn-1-ol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Penten-4-YN-1-OL, 3-methyl-

CAS RN

105-29-3
Record name 3-Methyl-2-penten-4-yn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Penten-4-yn-1-ol, 3-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Penten-4-yn-1-ol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpent-2-en-4-yn-1-ol
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